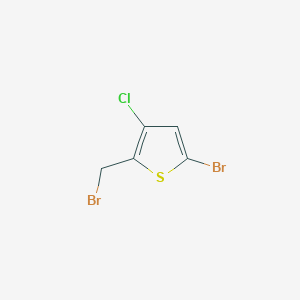
5-Bromo-2-(bromomethyl)-3-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-3-chlorothiophene is an organobromine compound with the molecular formula C5H3Br2ClS. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl or vinyl-thiophene compounds.
Oxidation Products: Thiophene sulfoxides and sulfones.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Another brominated heterocycle used in organic synthesis.
5-Bromo-2-chlorobenzoic acid: A compound with similar bromine and chlorine substitution patterns, used in the synthesis of pharmaceuticals.
Uniqueness
5-Bromo-2-(bromomethyl)-3-chlorothiophene is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The combination of bromine and chlorine atoms provides versatile sites for further functionalization, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C5H3Br2ClS |
|---|---|
Molecular Weight |
290.40 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-3-chlorothiophene |
InChI |
InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2 |
InChI Key |
SKOAVMCNVURZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
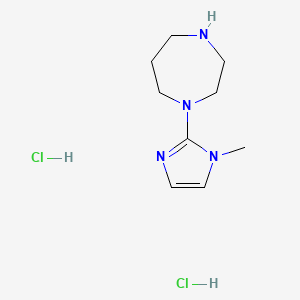
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
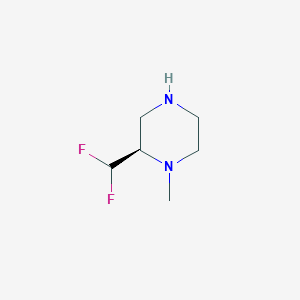
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
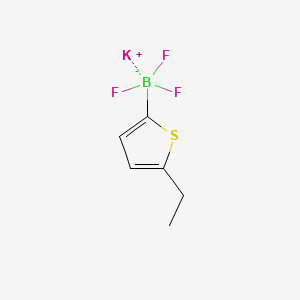
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
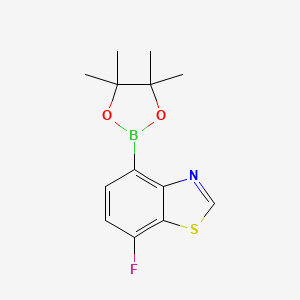
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)

